Urea-13C-15N2

Description

The exact mass of the compound Urea-13C,15N2 is 63.02978738 g/mol and the complexity rating of the compound is 29. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(15N)(azanyl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973642 | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58069-83-3 | |

| Record name | Urea-13C-15N2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Urea-13C-15N2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Urea

Urea, a simple organic compound, plays a pivotal role in nitrogen metabolism across various biological systems. Its isotopically labeled form, Urea-13C-15N2, is an invaluable tool in metabolic research, clinical diagnostics, and drug development. By incorporating the stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can trace the metabolic fate of urea with high precision using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundation for its effective application in scientific investigation. The use of these heavier isotopes allows for the tracking and analysis of urea's behavior in biological systems, environmental studies, and industrial processes.[1]

Molecular Structure and Isotopic Enrichment

The fundamental identity of this compound lies in its specific isotopic composition. The molecular structure is identical to that of unlabeled urea, with the key difference being the substitution of the naturally abundant isotopes with their heavier, stable counterparts.

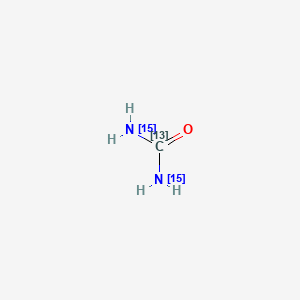

Caption: Molecular Structure of this compound

Commercially available this compound typically boasts high levels of isotopic enrichment, which is critical for the sensitivity and accuracy of analytical measurements. The specifications for isotopic purity are generally high, with atom percentages for both ¹³C and ¹⁵N often exceeding 98%.[2][3][4] This high enrichment ensures a clear and distinguishable signal from the naturally abundant species.

Core Physicochemical Properties

The physicochemical properties of this compound are largely governed by its molecular structure, which is analogous to that of unlabeled urea. The minor increase in molecular weight due to the heavier isotopes has a negligible effect on its bulk physical properties.

| Property | Value | Source(s) |

| Chemical Formula | ¹³CH₄¹⁵N₂O | [5][6][7] |

| Molecular Weight | 63.03 g/mol | [2][3][4][8] |

| Appearance | White to off-white solid/crystalline powder | [5] |

| Melting Point | 132-135 °C | [1][2][3][4][9][10] |

| Water Solubility | Highly soluble (approx. 108 g/100 mL at 25 °C) | [11][12][13] |

| Solubility in Organic Solvents | Moderately soluble in methanol and ethanol; slightly soluble in DMSO | [1][8][11][12] |

| Isotopic Enrichment | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C (typical) | [2][3][4][9] |

Solubility and Solution Stability: A Deeper Dive

The high water solubility of urea is a key characteristic, driven by its ability to form extensive hydrogen bonds with water molecules.[12] This property is crucial for its use in biological studies and for the preparation of stock solutions for experimental use. While highly soluble in water, its solubility in organic solvents is more varied, with moderate solubility in polar organic solvents like methanol and ethanol.[11]

The stability of urea in aqueous solutions is dependent on both pH and temperature.[1][3][9][14][15] Urea is most stable in the pH range of 4 to 8.[1][3][9][15] Outside of this range, and with increasing temperature, the rate of degradation increases.[1][3][9][15] The decomposition of urea in solution can lead to the formation of ammonia and isocyanic acid, which can potentially interfere with experimental results, for instance, through protein carbamylation in proteomics studies.[16] Therefore, for quantitative applications, it is recommended to use freshly prepared solutions or to store stock solutions under appropriate conditions (e.g., buffered at a neutral pH and refrigerated).

Analytical Characterization: MS and NMR Spectroscopy

The primary utility of this compound lies in its traceability using mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

In mass spectrometry, the incorporation of ¹³C and ¹⁵N results in a distinct mass shift compared to unlabeled urea. This allows for the accurate quantification of the labeled compound in complex biological matrices. The mass shift is typically M+3, corresponding to the one ¹³C and two ¹⁵N atoms.[2][3][9]

Experimental Workflow for MS Analysis:

Caption: A generalized workflow for the analysis of this compound by mass spectrometry.

Protocol: Sample Preparation for MS Analysis of Urea in Plasma

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the urea.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Derivatization (Optional but often recommended for GC-MS): The dried residue can be derivatized to improve chromatographic properties and ionization efficiency. A common method involves reaction with a silylating agent.

-

Reconstitution: Reconstitute the dried sample in a suitable solvent for injection into the LC-MS or GC-MS system.

Rationale: Protein precipitation is essential to remove high-abundance proteins that can interfere with the analysis. Derivatization can enhance the volatility and thermal stability of urea for gas chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for the quantitative analysis of this compound. The presence of ¹³C and ¹⁵N allows for direct detection of these nuclei, providing insights into the chemical environment of the urea molecule.

| Nucleus | Typical Chemical Shift Range (ppm) | Reference |

| ¹³C | ~162-164 ppm | [17][18] |

| ¹⁵N | ~60-130 ppm (referenced to liquid NH₃) | [2][10] |

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent in which urea is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

-

Concentration: The required concentration will depend on the specific NMR experiment and the level of isotopic enrichment. For highly enriched this compound, lower concentrations can be used.

-

Dissolution: Dissolve the this compound sample in the chosen deuterated solvent.

-

Filtration (Optional): If any particulate matter is present, filter the solution to prevent it from affecting the spectral quality.

-

Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube.

Rationale: The choice of solvent is critical as it can influence the chemical shifts of the nuclei. Deuterated solvents are used to avoid large solvent signals in the proton NMR spectrum, which can be useful for certain multi-dimensional NMR experiments.

Storage and Handling

Proper storage of this compound is essential to maintain its integrity. It should be stored in a tightly sealed container in a dry and well-ventilated place. For solid forms, storage at room temperature (15-25°C) is generally recommended.[2][4] As previously discussed, aqueous solutions of urea can degrade over time, so it is advisable to prepare them fresh or store them at low temperatures for short periods.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. A thorough understanding of its physicochemical properties, including its solubility, stability, and spectral characteristics, is fundamental to its effective application. By leveraging the insights provided in this guide, scientists can design and execute robust experiments that yield high-quality, reproducible data, ultimately advancing our understanding of metabolic processes and aiding in the development of new therapeutic strategies.

References

- 1. Stability of urea in solution and pharmaceutical preparations. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 尿素-13C,15N2 API for Clinical Studies, ≥98 atom % 15N, ≥99 atom % 13C, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. Urea - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 11. Solubility Of Urea Overview [jinjiangmelamine.com]

- 12. Urea - Wikipedia [en.wikipedia.org]

- 13. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Tizra Reader [library.scconline.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis and Purification of Urea-¹³C,¹⁵N₂ for Advanced Research Applications

Introduction: The Quintessential Tracer for Nitrogen Metabolism

In the landscape of metabolic research, the precision of our tools dictates the depth of our discoveries. Isotopically labeled compounds are the cornerstones of this pursuit, allowing us to trace biochemical pathways with unparalleled accuracy. Among these, doubly labeled urea, Urea-¹³C,¹⁵N₂, stands out as a uniquely powerful probe. Its design, incorporating both the heavy carbon isotope (¹³C) and two heavy nitrogen isotopes (¹⁵N), enables researchers to simultaneously and directly track the fate of both carbon and nitrogen atoms through the urea cycle and related metabolic pathways.[1]

This guide provides a comprehensive overview of the synthesis, purification, and analytical validation of Urea-¹³C,¹⁵N₂. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, offering field-proven insights to ensure the production of a high-purity tracer essential for reliable and reproducible experimental outcomes in clinical and preclinical research.[2][3][4]

Part 1: The Synthetic Pathway—From Labeled Precursors to Final Product

The synthesis of Urea-¹³C,¹⁵N₂ is fundamentally about the controlled reaction of an isotopically labeled nitrogen source with a labeled carbonyl source. While various methods exist for urea synthesis, the most common and scalable approach for producing this doubly labeled isotopologue is a modification of the industrial Bosch-Meiser process, which reacts ammonia and carbon dioxide under heat and pressure.[5][6]

The Rationale Behind Precursor Selection

The integrity of the final tracer is wholly dependent on the isotopic purity of its starting materials.

-

Nitrogen Source ([¹⁵N]): The precursor of choice is typically Ammonium-¹⁵N Chloride (¹⁵NH₄Cl) or anhydrous Ammonia-¹⁵N (¹⁵NH₃) . The selection is driven by the need for a precursor with the highest possible isotopic enrichment (typically >98%). ¹⁵NH₄Cl is often preferred in a laboratory setting due to its solid state, which makes it easier and safer to handle compared to gaseous ¹⁵NH₃.

-

Carbon Source ([¹³C]): The carbon backbone is supplied by Carbon-¹³C Dioxide (¹³CO₂) . This gas is the direct precursor to the carbonyl carbon in the urea molecule. Its use ensures that the label is incorporated at the desired position with high efficiency.

Core Synthesis Methodology

The reaction proceeds in two main stages within a high-pressure reactor:

-

Ammonium Carbamate Formation: ¹³CO₂ and excess ¹⁵NH₃ react exothermically to form Ammonium-¹⁵N₂ Carbamate-¹³C.

-

Urea Conversion: The carbamate intermediate is then dehydrated endothermically to yield Urea-¹³C,¹⁵N₂ and water.

This is a reversible reaction, and driving it towards the product requires careful control of temperature and pressure to favor the dehydration step.

Disclaimer: This protocol involves high-pressure and high-temperature reactions and should only be performed by trained personnel in a suitable facility.

Materials & Equipment:

-

High-pressure stainless steel reactor (e.g., Parr reactor) with temperature and pressure controls

-

Ammonium-¹⁵N Chloride (¹⁵NH₄Cl, >98% enrichment)

-

Sodium Hydroxide (NaOH)

-

Lecture bottle of Carbon-¹³C Dioxide (¹³CO₂, >99% enrichment)

-

Vacuum pump and gas handling lines

-

Ethanol (anhydrous) for purification

Step-by-Step Procedure:

-

Generation of ¹⁵NH₃: In a separate flask connected to the reactor's gas inlet, a stoichiometric excess of ¹⁵NH₃ is generated by reacting ¹⁵NH₄Cl with a strong base like NaOH. The generated gas is dried and transferred to the cooled reactor. Causality: In-situ generation ensures high-purity, anhydrous ammonia, which is critical for the reaction.

-

Reactor Sealing and Purging: The reactor is sealed and purged with an inert gas (e.g., argon) before being evacuated to remove any atmospheric CO₂ and moisture.

-

Introduction of ¹³CO₂: A precise molar quantity of ¹³CO₂ is introduced into the sealed reactor from the lecture bottle. A 2:1 or higher molar ratio of ¹⁵NH₃ to ¹³CO₂ is typically used to drive the reaction equilibrium towards product formation.

-

Reaction Conditions: The reactor is heated to a temperature range of 170-200°C , which simultaneously increases the internal pressure to 13-25 MPa (130-250 bar).[5] The reaction is maintained under these conditions for several hours (e.g., 2-4 hours).

-

Cooling and Depressurization: The reactor is slowly cooled to room temperature. The pressure will decrease as the unreacted gases cool. The reactor is then carefully vented to release excess ammonia and carbon dioxide.

-

Product Extraction: The crude solid product, a mixture of Urea-¹³C,¹⁵N₂, unreacted ammonium carbamate, and byproducts, is collected from the reactor.

Fig 1: Synthesis Workflow for Urea-¹³C,¹⁵N₂.

Part 2: Purification—Achieving Analytical-Grade Purity

For research applications, especially in vivo studies, the chemical purity of the tracer is as crucial as its isotopic enrichment. The primary impurity of concern is biuret , which forms when two urea molecules condense with the loss of ammonia at elevated temperatures. Other impurities include unreacted ammonium carbamate and residual salts.

Purification Strategy: Recrystallization

The most effective and straightforward method for purifying crude urea is recrystallization . This technique leverages the differences in solubility between urea and its impurities in a given solvent. Urea is highly soluble in hot water or ethanol but significantly less soluble at lower temperatures. Biuret and other impurities typically have different solubility profiles, allowing for their separation.

Materials & Equipment:

-

Crude Urea-¹³C,¹⁵N₂

-

Solvent: 70% Ethanol in deionized water

-

Heating mantle with magnetic stirrer

-

Beakers and Erlenmeyer flask

-

Büchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Drying oven or desiccator

Step-by-Step Procedure:

-

Dissolution: The crude urea is placed in an Erlenmeyer flask. The minimum amount of hot 70% ethanol/water solution is slowly added while stirring and heating until all the solid has just dissolved. Causality: Using the minimum volume of solvent is key to maximizing the yield upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be quickly filtered through a pre-warmed funnel to remove them. This step must be done rapidly to prevent premature crystallization.

-

Controlled Cooling: The flask is covered and allowed to cool slowly to room temperature. Subsequently, it is placed in an ice bath for at least 30-60 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the solution (mother liquor).

-

Crystal Collection: The resulting crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: The purified crystals are dried under vacuum at a low temperature (e.g., 40-50°C) to remove any residual solvent. The final product should be a fine, white crystalline solid.

Fig 2: Purification via Recrystallization.

Part 3: Analytical Validation—The Self-Validating System

Every batch of synthesized Urea-¹³C,¹⁵N₂ must undergo rigorous analytical testing to confirm its identity, chemical purity, and isotopic enrichment. This validation is non-negotiable for ensuring data integrity in subsequent research.

Key Analytical Techniques

-

Mass Spectrometry (MS): This is the definitive technique for confirming molecular weight and isotopic enrichment. For urea analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used after derivatization (e.g., to a trimethylsilyl derivative) to make the molecule volatile.[3][7] The mass spectrum will clearly show a peak at the expected mass for the labeled compound, and the isotopic ratios can be precisely calculated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹⁵N-NMR are powerful tools for confirming the specific location of the isotopic labels within the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining chemical purity and quantifying impurities like biuret.[8]

-

Enzymatic Assays: A rapid method for determining the ¹³C isotope abundance involves the enzymatic hydrolysis of urea with urease to produce CO₂.[9] The resulting ¹³CO₂ can be analyzed by Isotope Ratio Mass Spectrometry (IRMS).[10][11]

Data Presentation: Specifications for Research-Grade Urea-¹³C,¹⁵N₂

| Parameter | Specification | Analytical Method | Rationale |

| Chemical Formula | ¹³CH₄¹⁵N₂O | - | Confirms elemental composition. |

| Molecular Weight | 63.04 g/mol | Mass Spectrometry | Verifies the correct mass of the isotopically labeled molecule.[12] |

| Appearance | White Crystalline Solid | Visual Inspection | Basic quality control check. |

| Chemical Purity | ≥ 98% | HPLC | Ensures absence of organic impurities that could interfere with biological systems. |

| ¹³C Isotopic Enrichment | ≥ 99% | MS, ¹³C-NMR, IRMS | Guarantees the tracer's carbon atom is correctly labeled for detection. |

| ¹⁵N Isotopic Enrichment | ≥ 98% | MS, ¹⁵N-NMR | Guarantees the tracer's nitrogen atoms are correctly labeled for detection. |

| Biuret Content | < 0.5% | HPLC, Colorimetry | Minimizes potential toxicity and metabolic interference from this common byproduct.[13] |

Part 4: Applications in Modern Research

The utility of high-purity Urea-¹³C,¹⁵N₂ spans multiple domains of biomedical science:

-

Metabolic Flux Analysis: It serves as a gold-standard tracer for quantifying rates of de novo urea synthesis (ureagenesis) in vivo, providing critical insights into liver function and nitrogen metabolism in health and disease.[3][14]

-

Diagnostic Breath Tests: While ¹³C-urea is the common agent for the Helicobacter pylori breath test, the doubly labeled version can be used in research settings to investigate the bacterium's specific metabolic pathways.[10][11][15]

-

Advanced Medical Imaging: A groundbreaking application is its use as a hyperpolarized contrast agent in MRI. Hyperpolarized [¹³C, ¹⁵N₂]urea allows for real-time, non-invasive imaging of tissue perfusion, which has significant potential in oncology for assessing blood flow to tumors.[2][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical translation of hyperpolarized 13C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimation of urea production rate with [15N2]urea and [13C]urea to measure catabolic rates in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. How urea forms spontaneously | ETH Zurich [ethz.ch]

- 7. benchchem.com [benchchem.com]

- 8. biospectra.us [biospectra.us]

- 9. Determination of isotope abundance of <sup>13</sup>C labeled urea by enzymatic method [xuebao.sit.edu.cn]

- 10. Urea breath test - Wikipedia [en.wikipedia.org]

- 11. The 13C urea breath test in the diagnosis of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. isotope.com [isotope.com]

- 13. scielo.br [scielo.br]

- 14. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Urea-13C? [synapse.patsnap.com]

- 16. Development of Specialized Magnetic Resonance Acquisition Techniques for Human HP [13C,15N2]Urea + [1-13C]Pyruvate Simultaneous Perfusion and Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Power of Dual Isotope Labeling

An In-Depth Technical Guide to Urea-¹³C,¹⁵N₂ for Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a cornerstone of modern metabolic research, providing an unparalleled ability to trace the fate of molecules within complex biological systems without the safety concerns of radioactive isotopes.[1] Among the array of available tracers, doubly labeled molecules offer unique advantages for dissecting intricate biochemical pathways. Urea-¹³C,¹⁵N₂, a stable isotope-labeled variant of urea containing both a heavy carbon (¹³C) and two heavy nitrogen (¹⁵N) atoms, has emerged as a powerful probe in biomedical and pharmaceutical research.[2][3]

This guide serves as a technical resource for professionals in drug development and metabolic research, offering a comprehensive overview of the synthesis, properties, and critical applications of Urea-¹³C,¹⁵N₂. By leveraging this dual-labeled tracer, researchers can gain deeper insights into nitrogen metabolism, urea cycle dynamics, and tissue perfusion, driving innovation from preclinical studies to clinical diagnostics.[1][4]

Physicochemical Properties and Specifications

Urea-¹³C,¹⁵N₂ is distinguished by its isotopic enrichment, which is the foundation of its utility. The incorporation of ¹³C and ¹⁵N isotopes results in a precise mass shift of +3 atomic mass units compared to unlabeled urea, enabling its unambiguous detection by mass spectrometry.[5] Commercial suppliers provide this compound in various grades, including high-purity formulations suitable for cGMP-compliant clinical studies.

Table 1: Key Physicochemical Data for Urea-¹³C,¹⁵N₂

| Property | Value | Source(s) |

| CAS Number | 58069-83-3 | [2][6][7] |

| Molecular Formula | [¹³C]H₄[¹⁵N]₂O | [6] |

| Linear Formula | H₂¹⁵N¹³CO¹⁵NH₂ | [7] |

| Molecular Weight | 63.03 g/mol | [3][5][6][8] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 132-135 °C | [2] |

| Isotopic Purity | Typically ≥99 atom % ¹³C; ≥98 atom % ¹⁵N | [7] |

| Chemical Purity | ≥99% (CP) | |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Storage | Room temperature or refrigerated | [2][9] |

Synthesis and Isotopic Enrichment

The synthesis of isotopically labeled urea is a specialized process designed to achieve high levels of enrichment while maintaining chemical purity. While industrial-scale urea production involves reacting ammonia (NH₃) and carbon dioxide (CO₂) at high temperatures and pressures, laboratory-scale synthesis of labeled urea often employs milder conditions.[10]

For Urea-¹³C,¹⁵N₂, the synthesis involves the reaction of ¹⁵N-enriched ammonia with a ¹³C-enriched carbonyl source. One established laboratory method involves the reaction of ¹⁵NH₃, carbon monoxide (¹³CO), and sulfur in a solvent like methanol.[10] This process, conducted in a specialized reactor, allows for high-yield production of the doubly labeled compound.[10][11] The final product undergoes rigorous quality control to verify its chemical purity and confirm the atomic percent excess of both ¹³C and ¹⁵N isotopes, ensuring its suitability for sensitive tracer studies.

Core Applications in Research and Drug Development

The dual isotopic labels of Urea-¹³C,¹⁵N₂ make it a uniquely versatile tool for elucidating complex biological processes.

Tracing Nitrogen Metabolism and Ureagenesis

Urea-¹³C,¹⁵N₂ serves as a definitive tracer for quantifying urea production rates and studying nitrogen metabolism.[12] By introducing this labeled compound into a biological system, researchers can accurately measure the dilution of the tracer in the body's urea pool. This provides a direct assessment of endogenous urea synthesis, a critical indicator of amino acid catabolism and overall nitrogen balance.[12] Such studies are invaluable in clinical research for understanding metabolic dysregulation in diseases like diabetes and Urea Cycle Disorders (UCDs), and for evaluating the metabolic impact of new drug candidates.[12][13] The dual label provides a more robust tracer compared to singly labeled variants, offering more detailed insights into the kinetics of the urea cycle.[14]

Caption: Incorporation of ¹³C and ¹⁵N into the urea molecule.

Advanced Metabolic and Perfusion Imaging

A groundbreaking application for Urea-¹³C,¹⁵N₂ is in hyperpolarized (HP) magnetic resonance imaging (MRI).[4] When used in conjunction with HP [1-¹³C]pyruvate, it enables the simultaneous, non-invasive assessment of both tissue perfusion and energy metabolism.[4][15] In this dual-agent approach, HP Urea-¹³C,¹⁵N₂ acts as a perfusion agent, mapping blood flow, while HP [1-¹³C]pyruvate traces metabolic activity (e.g., the conversion of pyruvate to lactate). This technique is particularly valuable in oncology for characterizing tumors and monitoring their response to therapy, as alterations in perfusion and metabolism are hallmarks of cancer.[15]

Internal Standard for Quantitative Analysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled internal standards are the gold standard. Urea-¹³C,¹⁵N₂ is an ideal internal standard for the quantification of endogenous urea.[3] Because it is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. This ensures highly accurate and precise measurement of urea concentrations in biological matrices like plasma and urine.

Experimental Protocol: In Vivo Ureagenesis Study in a Clinical Setting

This protocol outlines a validated method for estimating whole-body urea production rates in human subjects using a primed, continuous infusion of Urea-¹³C,¹⁵N₂. This approach is critical for assessing protein catabolism in various clinical states.[12]

Objective: To determine the rate of appearance (Ra) of urea in plasma.

Materials:

-

Sterile, pyrogen-free Urea-¹³C,¹⁵N₂ solution for injection (prepared by a licensed compounding pharmacy).

-

Infusion pump and sterile saline for dilution.

-

Intravenous catheters.

-

Blood collection tubes (e.g., EDTA or heparinized).

-

Centrifuge and sample storage vials.

-

LC-MS/MS or GC-MS system for isotopic analysis.

Methodology:

-

Subject Preparation: Subjects should fast overnight (8-12 hours) to achieve a metabolic steady state. Two intravenous catheters are placed in opposite arms: one for tracer infusion and one for blood sampling.

-

Baseline Sampling: A baseline blood sample (5 mL) is collected before the infusion begins to determine the natural background isotopic enrichment of urea.

-

Priming Dose: To rapidly achieve isotopic steady state in the urea pool, a priming bolus of Urea-¹³C,¹⁵N₂ is administered. The size of the prime is calculated to be approximately 600 times the continuous infusion rate to quickly fill the body's urea pool.[12] Causality: Without a priming dose, the time required to reach a stable isotopic enrichment in the large urea pool would be impractically long.

-

Continuous Infusion: Immediately following the prime, a continuous infusion of Urea-¹³C,¹⁵N₂ is started at a constant, known rate (e.g., 0.5-1.0 µmol/kg/hr).

-

Steady-State Sampling: After a 90-120 minute equilibration period, blood samples (3-5 mL) are collected at 20-30 minute intervals for a total of 3-4 samples. Self-Validation: Collecting multiple samples allows for confirmation that a true isotopic plateau (steady state) has been achieved, which is a prerequisite for accurate calculation.

-

Sample Processing: Blood samples are immediately centrifuged at 4°C to separate plasma. The plasma is then transferred to labeled vials and stored at -80°C until analysis.

-

Isotopic Analysis: Plasma samples are prepared for analysis. This typically involves protein precipitation followed by derivatization of urea (for GC-MS) or direct injection (for LC-MS/MS). The instrument is used to measure the ratio of labeled ([¹³C,¹⁵N₂]-urea) to unlabeled ([¹²C,¹⁴N₂]-urea).[12]

-

Calculation of Urea Production Rate: The rate of appearance (Ra) of urea is calculated using the steady-state dilution equation: Ra (µmol/kg/hr) = [ Infusion Rate (µmol/kg/hr) × (Isotopic Purity of Infusate / Plasma Isotopic Enrichment at Plateau) ] - Infusion Rate The plasma isotopic enrichment is expressed as Mole Percent Excess (MPE).

Caption: Step-by-step workflow for a Urea-¹³C,¹⁵N₂ tracer study.

Conclusion

Urea-¹³C,¹⁵N₂ is a sophisticated and highly effective tool for scientists engaged in metabolic research and drug development. Its dual-label nature provides a robust method for quantifying whole-body protein catabolism, offers novel opportunities in advanced metabolic imaging, and serves as the gold standard for quantitative bioanalysis. By understanding its properties and applying it within rigorously designed experimental protocols, researchers can unlock critical insights into human physiology and disease, accelerating the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clinical translation of hyperpolarized 13C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 尿素-13C,15N2 98 atom % 15N, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Urea-13C,15N2 15N 98atom , 13C 99atom 58069-83-3 [sigmaaldrich.com]

- 8. Urea-13C,15N2 - [sigmaaldrich.com]

- 9. isotope.com [isotope.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Estimation of urea production rate with [15N2]urea and [13C]urea to measure catabolic rates in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization and treatment monitoring of ureagenesis disorders using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Development of Specialized Magnetic Resonance Acquisition Techniques for Human HP [13C,15N2]Urea + [1-13C]Pyruvate Simultaneous Perfusion and Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Urea-¹³C-¹⁵N₂ as a Metabolic Tracer

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Static Measurement to Dynamic Flux

In the landscape of metabolic research, our understanding has evolved from measuring static metabolite concentrations to quantifying the dynamic flux through intricate biochemical pathways. Stable isotope tracers are the cornerstone of this evolution, allowing us to safely track the fate of atoms through metabolic networks in vivo.[1][2] Among these powerful tools, doubly-labeled Urea-¹³C,¹⁵N₂ stands out for its unique utility in dissecting nitrogen metabolism and whole-body protein dynamics.

This guide provides a deep dive into the core principles, experimental design, and analytical strategies for leveraging Urea-¹³C,¹⁵N₂. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind each step, empowering you to design robust experiments and interpret your data with confidence.

Core Principles: The Power of a Dual-Labeled Tracer

The fundamental principle of any tracer study is to introduce a labeled compound and measure its incorporation into downstream metabolites.[3] The choice of Urea-¹³C,¹⁵N₂ is deliberate and powerful for several key reasons:

-

Direct vs. Indirect Tracing : Unlike tracers like ¹³C-acetate, where the carbon must first be incorporated into bicarbonate before entering the urea cycle, labeled urea directly traces the kinetics of the urea pool itself.[4] Using ¹⁵N-labeled precursors like ¹⁵NH₄Cl or ¹⁵N-amino acids allows for the measurement of de novo urea synthesis (ureagenesis), while administering labeled urea allows for the study of urea pool kinetics and clearance.[3][5][6]

-

Dissecting Urea Kinetics : By introducing Urea-¹³C,¹⁵N₂ directly, we can precisely measure key kinetic parameters such as the urea pool size, its rate of appearance (Ra), and clearance from the body.[7][8] This is invaluable for assessing conditions that alter protein catabolism or renal function.[7][9]

-

The ¹³C and ¹⁵N₂ Advantage :

-

The ¹³C label provides a distinct mass shift that is readily detectable by mass spectrometry.[10][11]

-

The doubly-labeled ¹⁵N₂ is critical. Urea has two nitrogen atoms. Using a tracer with both nitrogens labeled as ¹⁵N allows it to be distinguished from endogenously produced ¹⁵N-urea that might arise from the recycling of a single ¹⁵N atom from other metabolic processes. This ensures that the tracer's kinetic behavior is measured with high fidelity.[9][12] Furthermore, the ¹⁵N label has a much longer T1 relaxation time in magnetic resonance studies, which is advantageous for perfusion imaging applications.[13][14]

-

The Metabolic Journey of Urea-¹³C,¹⁵N₂

Once introduced into circulation, typically via intravenous infusion, Urea-¹³C,¹⁵N₂ mixes with the endogenous urea pool. Its fate is primarily governed by the urea cycle, a hepatic pathway that converts toxic ammonia into urea for excretion.[15][16]

The primary application of administering labeled urea is not to trace the synthesis pathway, but rather to study the kinetics of the existing urea pool. The rate at which the concentration of the labeled urea declines in plasma, relative to the unlabeled pool, allows for the calculation of urea production and clearance rates.[7] This provides a powerful proxy for whole-body protein catabolism, as the breakdown of amino acids is the primary source of the nitrogen that forms endogenous urea.[1][17][18]

Below is a diagram illustrating the central role of the urea cycle in nitrogen metabolism, the pathway responsible for producing the endogenous urea that our tracer mixes with.

Caption: The Urea Cycle Pathway.

Experimental Design and Methodologies

A successful tracer study hinges on meticulous experimental design. The choice between a continuous infusion versus a bolus injection, sampling strategy, and analytical method must be tailored to the research question.

Experimental Workflow Overview

The general workflow of a Urea-¹³C,¹⁵N₂ tracer study is a multi-stage process requiring careful planning and execution at each step.

Caption: High-level experimental workflow for a tracer study.

Protocol: Primed-Continuous Infusion Method

The primed-continuous infusion technique is a gold standard for achieving isotopic steady state, enabling robust kinetic calculations.[3]

Objective: To determine the whole-body urea rate of appearance (Ra) as an index of net protein catabolism.

Materials:

-

Sterile, pyrogen-free [¹³C,¹⁵N₂]Urea (99 atom % purity)

-

Sterile saline for injection

-

Infusion pump

-

Blood collection tubes (e.g., EDTA-containing)

-

Centrifuge, pipettes, and storage vials

Methodology:

-

Subject Preparation: Subjects should be in a post-absorptive state (e.g., overnight fast) to minimize metabolic fluctuations from nutrient intake.[3] Place two intravenous catheters: one for tracer infusion and one in the contralateral arm for blood sampling to avoid contamination.[3]

-

Tracer Preparation: Prepare the Urea-¹³C,¹⁵N₂ solution in sterile saline at a concentration suitable for the infusion protocol. All preparations must be done under sterile conditions.

-

Baseline Sampling: Collect a baseline blood sample (t=0) immediately before starting the infusion to determine the natural background isotopic abundance.[5]

-

Priming Dose: Administer a priming bolus of the tracer. This is critical for rapidly bringing the body's urea pool to isotopic equilibrium. The priming dose is often calculated as a multiple (e.g., 600 times) of the continuous infusion rate to match the expected pool size.[3][9]

-

Continuous Infusion: Immediately following the prime, begin a constant intravenous infusion of the tracer at a pre-determined rate.[3][18] The infusion period must be long enough to achieve isotopic steady state in the plasma urea pool, typically lasting several hours.[1]

-

Steady-State Sampling: Once the infusion has been running for a sufficient duration (e.g., >3 hours), collect multiple blood samples at timed intervals (e.g., every 15-30 minutes for the last hour) to confirm that a plateau in isotopic enrichment has been reached.[8]

-

Sample Processing: Immediately place blood samples on ice. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate plasma.[5] Aliquot the plasma into labeled cryovials and store at -80°C until analysis.[5]

Protocol: Sample Analysis by LC-MS/MS

Mass spectrometry is the analytical engine for these studies, offering the sensitivity and specificity to distinguish between isotopologues.[12][19]

Objective: To quantify the isotopic enrichment of Urea-¹³C,¹⁵N₂ in plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Precipitate proteins by adding a 4-fold volume of a cold organic solvent like acetonitrile or methanol.[5][10] This step is crucial as proteins interfere with the analysis.

-

Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the urea, to a new tube for analysis.[5]

-

-

Chromatography:

-

Employ a suitable liquid chromatography (LC) method, often using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, to separate urea from other plasma components.

-

-

Mass Spectrometry:

-

Operate the tandem mass spectrometer (MS/MS) in a positive ion mode using electrospray ionization (ESI).

-

Monitor the specific mass-to-charge (m/z) transitions for both unlabeled urea and the labeled Urea-¹³C,¹⁵N₂ tracer.

-

Unlabeled Urea (¹²C¹⁴N₂H₄O): Molecular Weight ≈ 60.03

-

Labeled Urea (¹³C¹⁵N₂H₄O): Molecular Weight ≈ 63.03 (M+3)

-

-

The instrument will measure the peak area or intensity for both the M+0 (unlabeled) and M+3 (labeled) isotopologues.

-

-

Data Analysis:

-

Calculate the isotopic enrichment, typically expressed as Mole Percent Excess (MPE), using the measured peak areas.

-

Formula: MPE = [ (Area_M+3) / (Area_M+0 + Area_M+3) ] * 100

-

This calculation is performed after correcting for the baseline (t=0) natural abundance.

-

Data Interpretation and Kinetic Modeling

With the isotopic enrichment data from the steady-state plateau, the Rate of Appearance (Ra) of urea can be calculated.

Steady-State Calculation:

Under steady-state conditions, the rate of appearance of urea into the plasma is equal to its rate of disappearance. The tracer infusion rate is known, and the plasma enrichment is measured, allowing for a straightforward calculation based on the isotope dilution principle.[7]

-

Formula: Ra_urea (μmol/kg/hr) = [ Tracer Infusion Rate (μmol/kg/hr) / Plasma MPE_plateau ] * 100

Interpretation:

The calculated Ra for urea is a robust indicator of the net rate of whole-body protein breakdown.[18] An elevated urea Ra can signify a hypercatabolic state, as seen in conditions like severe burns, sepsis, or uncontrolled diabetes.[9][18] Conversely, therapeutic interventions that promote anabolism would be expected to decrease the urea Ra.

| Parameter | Typical Interpretation | Relevance in Drug Development |

| Urea Ra (Rate of Appearance) | Index of whole-body net protein catabolism. | Assess efficacy of anti-catabolic or anabolic agents. |

| Urea Pool Size | Total amount of urea in the body's distribution space. | Evaluate conditions affecting nitrogen balance. |

| Urea Clearance | Rate at which urea is removed from the plasma, primarily by the kidneys. | Monitor drug effects on renal function. |

Applications and Advanced Considerations

The use of Urea-¹³C,¹⁵N₂ extends across various research and clinical domains:

-

Clinical Nutrition: Assessing the metabolic response to different dietary protein levels.[18][20]

-

Critical Care: Monitoring hypercatabolism in patients with burns, trauma, or sepsis.[18]

-

Inherited Metabolic Diseases: Quantifying residual urea cycle function in patients with urea cycle disorders (UCDs), although in this case, precursors like ¹⁵NH₄Cl are more commonly used to measure synthesis.[2][5][21] The ratio of labeled urea to labeled glutamine can be a powerful diagnostic index.[22]

-

Drug Development: Providing a quantitative physiological endpoint to evaluate drugs designed to modulate protein metabolism or liver function.[5]

-

Perfusion Imaging: Hyperpolarized [¹³C,¹⁵N₂]urea is emerging as a novel, non-radioactive MRI contrast agent for measuring tissue perfusion, with applications in oncology and neurology.[13][23]

Causality and Trustworthiness: The protocols described are self-validating. The inclusion of a baseline measurement establishes the individual's natural isotopic background. The primed-infusion is designed to achieve a true steady state, which is then confirmed by taking multiple samples during the plateau phase. This ensures that the calculated kinetic parameters are based on a stable and reliable physiological state, lending high confidence to the final data.

References

- 1. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. metsol.com [metsol.com]

- 7. Evaluation of urea kinetics utilizing stable isotope urea and pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo urea kinetic studies in conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estimation of urea production rate with [15N2]urea and [13C]urea to measure catabolic rates in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of urea in human serum by isotope dilution mass spectrometry: a reference procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GC-MS determination of ratios of stable-isotope labelled to natural urea using [13C15N2]urea for studying urea kinetics in serum and as a means to validate routine methods for the quantitative assay of urea in dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Translation of hyperpolarized [13C,15N2]urea MRI for novel human brain perfusion studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High Resolution 13C MRI With Hyperpolarized Urea: In Vivo T2 Mapping and 15N Labeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. urea cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Urea cycle - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Urea and protein metabolism in burned children: effect of dietary protein intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An improved analytical method for the determination of urea nitrogen isotopomers in biological samples utilizing continuous flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dynamic aspects of whole-body nitrogen metabolism in uremic patients on dietary therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iris.unito.it [iris.unito.it]

- 22. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of Specialized Magnetic Resonance Acquisition Techniques for Human HP [13C,15N2]Urea + [1-13C]Pyruvate Simultaneous Perfusion and Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Urea-13C-15N2: A Stable Isotope Tracer for Advanced Research and Diagnostics

Executive Summary: Urea labeled with Carbon-13 and Nitrogen-15 (Urea-13C-15N2) is a stable, non-radioactive isotope .[1][2] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the fundamental properties, primary applications, and experimental protocols involving this critical diagnostic and research tool. Its stability is paramount to its safety and utility in a range of applications, most notably in the non-invasive diagnosis of Helicobacter pylori infections and in sophisticated metabolic studies.[3][4]

The Foundational Distinction: Stable vs. Radioactive Isotopes

In the realm of scientific analysis, isotopes—variants of a particular chemical element which differ in neutron number—are indispensable tools. They are broadly categorized into two classes: radioactive and stable.

-

Radioactive Isotopes: These isotopes possess an unstable combination of protons and neutrons, causing them to undergo radioactive decay, emitting radiation in the process. While their radioactivity allows for sensitive detection, it also poses health risks and necessitates specialized handling and disposal protocols. An example is Carbon-14, which is sometimes used in urea breath tests but is less preferred in certain populations due to its radioactive nature.[5]

-

Stable Isotopes: In contrast, stable isotopes do not decay over time and are not radioactive.[] Their nuclei are stable, rendering them completely safe for use in human subjects and simplifying experimental logistics.[3] Detection of stable isotopes is not based on radioactive decay but on the minute differences in their mass. This is typically achieved using highly sensitive techniques like isotope ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR) spectroscopy.[5][7]

This compound is unequivocally in the stable isotope category. It is synthesized using the stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[8] ¹³C is a naturally occurring stable isotope of carbon, constituting about 1.1% of all carbon on Earth.[2][3] ¹⁵N is also a natural, stable isotope of nitrogen, with a natural abundance of approximately 0.38%.[7] The use of compounds labeled with these isotopes has become a cornerstone of safe, non-invasive diagnostic and metabolic research.[1]

Physicochemical Properties of this compound

The precise characterization of this compound is crucial for its application. As a doubly-labeled molecule, its mass is distinct from its unlabeled counterpart, which is the basis for its detection.

| Property | Value | Source |

| Chemical Formula | (¹³C)H₄(¹⁵N)₂O | [9] |

| Molecular Weight | ~63.03 g/mol | [9] |

| CAS Number | 58069-83-3 | [8][9] |

| ¹³C Isotopic Purity | Typically ≥99% | |

| ¹⁵N Isotopic Purity | Typically ≥98% | |

| Physical Form | Solid | |

| Radioactivity | Non-radioactive | [10] |

Core Application: The Urea Breath Test for Helicobacter pylori

The most prominent clinical application of this compound is in the Urea Breath Test (UBT), a highly accurate, non-invasive method for detecting Helicobacter pylori infection.[3] H. pylori is a bacterium strongly implicated in peptic ulcer disease and gastric cancer.[11][12]

Mechanism of Action

The diagnostic principle hinges on the unique enzymatic activity of H. pylori. This bacterium produces a large amount of the enzyme urease, which is not present in the human stomach.[13][14] Urease catalyzes the hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂).[5]

The workflow is as follows:

-

A baseline breath sample is collected from the patient.[14]

-

The patient ingests a solution containing a precise amount of Urea-¹³C. (Note: For this specific test, only ¹³C labeling is required, but the principle is the same).[5][11]

-

If H. pylori is present in the stomach, its urease enzyme will break down the ingested Urea-¹³C.[13]

-

This reaction releases ¹³CO₂ (carbon dioxide enriched with Carbon-13).[14]

-

The ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and then exhaled.[11][14]

-

A second breath sample is collected approximately 15-30 minutes after ingestion.[5]

-

Both breath samples are analyzed by an isotope ratio mass spectrometer or nondispersive infrared spectrometry to measure the ratio of ¹³CO₂ to ¹²CO₂.[5]

-

A significant increase in the ¹³CO₂/¹²CO₂ ratio in the second sample compared to the baseline indicates an active H. pylori infection.[14]

Experimental Workflow Diagram

Caption: Workflow of the ¹³C-Urea Breath Test for H. pylori detection.

Advanced Applications in Metabolic Research

The dual labeling of this compound makes it a powerful tracer for metabolic studies, particularly in tracking nitrogen and carbon flux in vivo and in vitro.[4][15] Unlike singly-labeled urea, the ¹³C and ¹⁵N₂ labels allow for more complex pathway analysis.

Nitrogen Metabolism and Flux Analysis

Urea is the primary end product of nitrogen metabolism in mammals. By introducing this compound, researchers can:

-

Quantify Urea Synthesis and Breakdown: Track the appearance and disappearance of the labeled isotopes in various biological compartments (e.g., plasma, urine) to model whole-body nitrogen turnover.

-

Trace Nitrogen Pathways: Determine the fate of urea-derived nitrogen. For instance, in the gut, bacterial urease can cleave urea, releasing labeled ¹⁵N-ammonia, which can be reabsorbed and incorporated into other molecules like amino acids.[7]

-

Internal Standard: Use it as an internal standard for the precise quantification of unlabeled urea in biological samples using mass spectrometry.[4][15]

Metabolic Pathway Diagram

Caption: Tracing the fate of Urea-¹³C-¹⁵N₂ in metabolic pathways.

Experimental Protocols

Protocol: Non-Invasive Urea Breath Test

Objective: To detect the presence of active H. pylori infection.

Materials:

-

¹³C-Urea capsules or solution (typically 75mg).

-

Two breath collection bags or tubes.

-

Isotope Ratio Mass Spectrometer (IRMS) or Nondispersive Infrared (NDIR) Spectrometer.

Methodology:

-

Patient Preparation: The patient must fast for at least 4-6 hours prior to the test.[12][13] They must also have discontinued antibiotics for at least 4 weeks and proton pump inhibitors (PPIs) for at least 2 weeks, as these can interfere with the test's accuracy.[11][13]

-

Baseline Sample: The patient exhales normally into the first collection bag/tube. This is the "baseline" or "pre-dose" sample.[14]

-

Administration: The patient swallows the ¹³C-Urea capsule with a small amount of water.[11]

-

Incubation: The patient rests for 15-30 minutes. During this time, any H. pylori present will metabolize the labeled urea.[5]

-

Post-Dose Sample: After the incubation period, the patient exhales into the second collection bag/tube. This is the "post-dose" sample.[14]

-

Analysis: Both samples are analyzed using IRMS or NDIR to determine the ¹³CO₂/¹²CO₂ ratio.[5]

-

Interpretation: The change in the ¹³CO₂/¹²CO₂ ratio between the baseline and post-dose samples is calculated (expressed as delta over baseline, DOB). A value exceeding a predefined cutoff threshold indicates a positive result for H. pylori.[14]

Protocol: In Vitro Cell Culture Labeling

Objective: To trace nitrogen flux in a mammalian cell culture model.

Materials:

-

Mammalian cell line of interest (e.g., hepatocytes).

-

Standard cell culture medium (e.g., DMEM), custom-formulated to be nitrogen-free or with known nitrogen sources.

-

This compound (sterile, cell-culture grade).

-

LC-MS/MS system for metabolite analysis.

Methodology:

-

Culture Preparation: Plate cells at a desired density and allow them to adhere and grow in standard complete medium for 24 hours.

-

Medium Exchange: Aspirate the standard medium. Wash the cells gently with phosphate-buffered saline (PBS).

-

Labeling: Add the custom medium supplemented with a known concentration of this compound.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Metabolite Extraction: At each time point, aspirate the medium and wash the cells with ice-cold PBS. Quench metabolism and extract intracellular metabolites using an ice-cold 80% methanol solution.

-

Sample Preparation: Collect the cell extracts and centrifuge to pellet debris. Transfer the supernatant (containing metabolites) to new tubes and dry under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent. Analyze the samples by LC-MS/MS to identify and quantify ¹⁵N-labeled metabolites (e.g., amino acids) by tracking the mass shift (M+1, M+2, etc.) corresponding to the incorporation of one or two ¹⁵N atoms.[7]

Conclusion

This compound is a non-radioactive, stable isotope-labeled compound of immense value in both clinical diagnostics and fundamental research.[8][10] Its safety profile allows for direct administration to human subjects, making the Urea Breath Test a gold-standard non-invasive diagnostic for H. pylori.[5] In the laboratory, its dual ¹³C and ¹⁵N labels provide a sophisticated tool for scientists to meticulously track the intricate pathways of carbon and nitrogen metabolism, furthering our understanding of physiology and disease.

References

- 1. isotope-amt.com [isotope-amt.com]

- 2. Carbon-13 - isotopic data and properties [chemlin.org]

- 3. Carbon-13 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Urea breath test - Wikipedia [en.wikipedia.org]

- 7. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. scbt.com [scbt.com]

- 10. isotope.com [isotope.com]

- 11. windsordigestivehealth.com [windsordigestivehealth.com]

- 12. Urea Breath Test – The Centre of Excellence for Gastroenerology [centrefordigestivediseases.com]

- 13. The Urea Breath Test and Results for H. Pylori [webmd.com]

- 14. Helicobacter pylori breath tests - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

Unraveling Metabolic Dynamics: A Technical Guide to Isotopic Enrichment with Urea-¹³C-¹⁵N₂

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and applications of Urea-¹³C-¹⁵N₂, a powerful dual-isotope labeled tracer for elucidating complex metabolic pathways. By leveraging the unique advantages of simultaneous carbon and nitrogen labeling, this molecule offers unparalleled insights into nitrogen metabolism, urea cycle dynamics, and whole-body protein turnover. This document moves beyond simple protocols to explain the causal relationships behind experimental design, ensuring a robust and self-validating approach to your research.

The Power of the Dual Label: Why Urea-¹³C-¹⁵N₂?

Stable isotope labeling is a cornerstone of metabolic research, enabling the tracing of atoms through intricate biochemical networks. While single-labeled tracers like [¹³C]urea or [¹⁵N₂]urea are valuable, the dual-labeled Urea-¹³C-¹⁵N₂ provides a more comprehensive and nuanced view of metabolic fluxes.

The primary advantage lies in its ability to simultaneously track the fate of both the carbon and nitrogen atoms within the urea molecule.[1] The ¹³C atom originates from bicarbonate, reflecting upstream metabolic activity that produces CO₂, while the two ¹⁵N atoms are direct tracers of nitrogen metabolism, originating from ammonia and amino acids.[1] This dual-labeling strategy allows for the dissection of interconnected pathways and provides a more complete picture of nitrogen handling and urea synthesis.[1]

Key Advantages of Urea-¹³C-¹⁵N₂:

-

Direct and Indirect Flux Measurement: Simultaneously assesses nitrogen metabolism directly (via ¹⁵N) and overall urea cycle flux indirectly (via ¹³C).[1]

-

Distinguishing Nitrogen Sources: The presence of two ¹⁵N atoms allows for the differentiation between the two nitrogen atoms in urea if doubly labeled precursors are used.[1]

-

Enhanced Analytical Sensitivity: Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS), offer sensitive detection of the labeled urea.[1]

-

Applications in Hyperpolarized MRI: Hyperpolarized [¹³C,¹⁵N₂]urea is an emerging tracer for in vivo imaging of perfusion and metabolism, with advantages in signal longevity compared to singly labeled urea.[2][3][4]

Core Applications in Research and Drug Development

Urea-¹³C-¹⁵N₂ is a versatile tool with broad applications across various research and development domains.

Elucidating Urea Cycle Dynamics and Nitrogen Metabolism

The urea cycle is a critical metabolic pathway for detoxifying ammonia.[5] Isotopic tracer studies with Urea-¹³C-¹⁵N₂ are instrumental in quantifying the rate of ureagenesis and understanding the regulation of this pathway in both health and disease.[1][5]

Experimental Rationale: By administering a known amount of Urea-¹³C-¹⁵N₂ and monitoring its dilution in the body's urea pool over time, researchers can calculate the rate of endogenous urea production. This provides a direct measure of the body's capacity to handle nitrogenous waste. In drug development, this can be used to assess the metabolic impact of new therapeutic agents on nitrogen homeostasis.

Quantifying Whole-Body Protein Turnover

Protein turnover, the balance between protein synthesis and degradation, is a fundamental biological process.[6] Dysregulation of protein turnover is implicated in numerous diseases, including metabolic disorders and muscle wasting conditions.[7] Urea-¹³C-¹⁵N₂ serves as a powerful tracer to assess whole-body protein catabolism.

Experimental Rationale: The rate of urea production is directly linked to the rate of amino acid catabolism.[8] By measuring the appearance of labeled urea derived from the breakdown of pre-labeled proteins or by monitoring the dilution of an infused Urea-¹³C-¹⁵N₂ tracer, one can estimate the rate of whole-body protein degradation.

Advanced In Vivo Imaging with Hyperpolarized MRI

Hyperpolarized magnetic resonance imaging (MRI) is a non-invasive imaging modality that can visualize metabolic processes in real-time.[2] Hyperpolarized [¹³C,¹⁵N₂]urea has emerged as a promising agent for assessing tissue perfusion.[2][4][9]

Experimental Rationale: The dual labeling with ¹⁵N prolongs the relaxation times of the ¹³C nucleus, resulting in a longer-lasting hyperpolarized signal compared to [¹³C]urea.[3] This allows for more robust and detailed imaging of blood flow and tissue perfusion in various organs, which is critical for cancer assessment and studying other pathologies.[2]

Experimental Design and Protocols: A Self-Validating Approach

The following sections provide detailed methodologies for key applications of Urea-¹³C-¹⁵N₂. The emphasis is on building self-validating systems through appropriate controls, calibration, and data analysis.

Quantification of Urea Production Rate using Isotope Dilution Mass Spectrometry

This protocol outlines a typical experiment to determine the in vivo rate of urea synthesis using a primed, constant infusion of Urea-¹³C-¹⁵N₂.

Principle: A primed infusion rapidly brings the isotopic enrichment of the body's urea pool to a steady state. By measuring the dilution of the infused tracer by endogenously produced, unlabeled urea, the rate of urea production can be calculated.

Experimental Protocol: Primed, Constant Infusion of Urea-¹³C-¹⁵N₂

-

Subject Preparation: Subjects should be fasted overnight to achieve a metabolic baseline.

-

Baseline Sampling: Collect a baseline blood sample prior to tracer administration to determine natural isotopic abundance.

-

Tracer Administration:

-

Administer a priming bolus of Urea-¹³C-¹⁵N₂ to rapidly achieve isotopic equilibrium. A common priming dose is 600 times the continuous infusion rate.[8]

-

Immediately follow with a continuous intravenous infusion of Urea-¹³C-¹⁵N₂ at a known rate.

-

-

Timed Blood Sampling: Collect blood samples at multiple time points during the infusion (e.g., every 30 minutes for 4 hours) to monitor isotopic enrichment.

-

Sample Processing:

-

Separate plasma from blood samples by centrifugation.

-

Isolate urea from plasma, for example, by protein precipitation followed by cation exchange chromatography.[8]

-

-

Derivatization for GC-MS Analysis: To make urea volatile for GC-MS analysis, it needs to be derivatized. A common method is the formation of a 2-methoxypyrimidine derivative or a trimethylsilyl (TMS) derivative.[8][10]

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Monitor the ion fragments corresponding to unlabeled urea and the ¹³C- and ¹⁵N-labeled urea to determine the isotopic enrichment.[8] For the TMS derivative, characteristic fragment ions at m/z 189 (unlabeled), 190 (¹⁴N¹⁵N), and 191 (¹⁵N¹⁵N) can be monitored.[8]

-

-

Data Analysis: Calculate the mole percent excess (MPE) of the labeled urea in plasma at steady state. The rate of urea appearance (Ra) can then be calculated using the following formula:

Ra = Infusion Rate * (Enrichment of Infusate / Enrichment of Plasma at Steady State - 1)

Data Presentation: Isotopic Enrichment of Plasma Urea

| Time (minutes) | ¹³C Mole Percent Excess (MPE) | ¹⁵N₂ Mole Percent Excess (MPE) |

| 0 (Baseline) | 0.00 | 0.00 |

| 30 | 1.85 | 3.52 |

| 60 | 2.48 | 4.71 |

| 90 | 2.75 | 5.23 |

| 120 | 2.81 | 5.34 |

| 150 | 2.80 | 5.32 |

| 180 | 2.82 | 5.35 |

| 210 | 2.81 | 5.33 |

| 240 | 2.82 | 5.34 |

Note: The above data is illustrative. Actual enrichment will depend on the infusion rate and the subject's metabolic state.

Visualization of the Experimental Workflow

Workflow for determining urea production rate.

Metabolic Flux Analysis (MFA) of the Urea Cycle

Metabolic flux analysis using stable isotopes provides a quantitative measure of the rates of metabolic reactions.[5] By combining Urea-¹³C-¹⁵N₂ with other labeled precursors, a detailed map of carbon and nitrogen flow through the urea cycle and connected pathways can be constructed.[11]

Principle: Cells are cultured in a medium containing labeled substrates. At metabolic and isotopic steady state, the distribution of isotopes in intracellular metabolites is measured. This labeling pattern, along with a stoichiometric model of the metabolic network, is used to calculate intracellular fluxes.[11]

Experimental Protocol: ¹³C-¹⁵N Metabolic Flux Analysis

-

Cell Culture: Culture cells in a chemostat to achieve a metabolic pseudo-steady state.

-

Isotopic Labeling: Switch the culture to a medium containing ¹³C- and ¹⁵N-labeled substrates, including Urea-¹³C-¹⁵N₂ and other relevant tracers (e.g., labeled glucose, amino acids).

-

Sample Collection: Harvest cells at isotopic steady state.

-

Metabolite Extraction: Extract intracellular metabolites.

-

Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of key metabolites using LC-MS or GC-MS.

-

Flux Calculation: Use a computational model to infer carbon and nitrogen fluxes from the labeling data and extracellular uptake/secretion rates.

Visualization of Urea Cycle Isotope Incorporation

Isotope tracing through the urea cycle.

Trustworthiness and Authoritative Grounding

The protocols and principles described in this guide are based on established methodologies published in peer-reviewed scientific literature. The use of internal standards, calibration curves, and appropriate statistical analysis is crucial for ensuring the accuracy and reproducibility of the data. When conducting these experiments, it is imperative to adhere to good laboratory practices and to validate all analytical methods.

Conclusion

Urea-¹³C-¹⁵N₂ is a sophisticated and powerful tool for researchers in the life sciences and drug development. Its ability to provide a dual perspective on carbon and nitrogen metabolism offers a level of detail that is unattainable with single-labeled tracers. By carefully designing experiments and employing robust analytical techniques as outlined in this guide, scientists can gain profound insights into the intricate workings of metabolic pathways, ultimately accelerating the pace of discovery and innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of Specialized Magnetic Resonance Acquisition Techniques for Human HP [13C,15N2]Urea + [1-13C]Pyruvate Simultaneous Perfusion and Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Translation of hyperpolarized [13C,15N2]urea MRI for novel human brain perfusion studies [escholarship.org]

- 5. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein turnover, ureagenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscle protein turnover in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimation of urea production rate with [15N2]urea and [13C]urea to measure catabolic rates in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

- 10. Determination of 13C and 15N enrichments of urea in plasma by gas chromatography-combustion isotope ratio mass spectrometry and gas chromatography-mass spectrometry using the 2-methoxypyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Application of Urea-¹³C,¹⁵N₂

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and experimental considerations for Urea-¹³C,¹⁵N₂. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring both personal safety and the integrity of experimental outcomes.

Introduction: Understanding Urea-¹³C,¹⁵N₂

Urea-¹³C,¹⁵N₂ is a stable, non-radioactive, isotopically labeled form of urea, where the carbon atom is replaced with the Carbon-13 isotope (¹³C) and both nitrogen atoms are replaced with the Nitrogen-15 isotope (¹⁵N).[1] This dual labeling makes it an invaluable tracer for a variety of sophisticated research applications. Its primary utility lies in metabolic studies, particularly for investigating urea cycle dynamics, nitrogen metabolism, and protein catabolism.[2][3] It is also a critical component in non-invasive diagnostic methods, such as the urea breath test for detecting Helicobacter pylori infections.[4]

Unlike radiolabeled compounds, the hazards associated with Urea-¹³C,¹⁵N₂ are purely chemical and are analogous to those of standard, unlabeled urea.[5] The compound is generally not classified as hazardous under GHS and OSHA standards.[6][7] However, its high cost, chemical purity, and the extreme sensitivity of the analytical techniques it is used with (e.g., Mass Spectrometry, NMR) demand meticulous handling.[8] The core principle of its handling is not the mitigation of high toxicity, but the prevention of contamination to ensure the validity and reproducibility of experimental data.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the substance's properties is the foundation of a robust safety protocol. While Urea-¹³C,¹⁵N₂ has a low toxicity profile, awareness of its characteristics is essential for risk assessment.[9]

1.1 GHS Classification and Routes of Exposure

-

GHS Classification: Not classified as a hazardous substance.[6][7]

-

Primary Routes of Exposure:

-

Inhalation: Inhalation of fine dust particles during weighing or transfer.

-

Skin Contact: Direct contact with the solid compound.

-

Eye Contact: Contact with airborne dust particles.

-

Ingestion: Accidental ingestion.

-

1.2 Toxicological and Physicochemical Profile

The toxicological data for isotopically labeled urea is extrapolated from its unlabeled counterpart, which is considered to have low acute toxicity.[9] Mild irritation to the eyes, skin, and respiratory system may occur upon exposure to dust.[6]

| Property | Value | Source |

| Chemical Formula | ¹³CH₄¹⁵N₂O | [9] |

| Molecular Weight | ~63.04 - 63.08 g/mol | [1] |

| Appearance | White solid/crystalline powder | [6][9] |

| Melting Point | 132-135 °C | [9] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1] |

| Acute Oral Toxicity (LD50, Rat) | 8,471 mg/kg | [9] |

| Stability | Stable under standard ambient conditions. | [6][9] |

| Incompatibilities | Strong oxidizing agents. | [6] |

| Hazardous Decomposition Products | Combustion produces Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx). | [6][9] |

1.3 Stability and Reactivity

Urea-¹³C,¹⁵N₂ is chemically stable under normal laboratory conditions.[9] However, it should be kept away from strong oxidizing agents to prevent vigorous reactions.[6] Upon thermal decomposition, it can release irritating and toxic gases, such as oxides of carbon and nitrogen.[6][10]

Section 2: Core Principles of Safe Handling

The primary directive for handling Urea-¹³C,¹⁵N₂ is the preservation of its isotopic and chemical purity. The causality behind stringent handling is to prevent the introduction of contaminants that could interfere with sensitive analytical measurements, thereby compromising experimental results.[11]

-

Designated Work Areas: All work with Urea-¹³C,¹⁵N₂, especially the handling of the dry powder, should be performed in a designated area to prevent cross-contamination of other experiments.[11]

-

Avoid Dust Formation: The generation of airborne dust is the main risk for both exposure and contamination. Handle the solid material gently.[6]

-

Personal Hygiene: Standard laboratory hygiene is critical. Wash hands thoroughly before and after handling. Do not eat, drink, or smoke in the work area.[12]

-

Good Chemical Hygiene: Users should practice good chemical hygiene habits as required by their institution. This includes removing gloves used with the compound before leaving the work area and keeping the labeled material away from common-use equipment.[11]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE provides the most effective protection.

3.1 Engineering Controls

For procedures involving the handling of dry powder, such as weighing or aliquoting, the use of a chemical fume hood or a ventilated balance enclosure is strongly recommended. This serves the dual purpose of protecting the user from inhaling dust and protecting the sample from airborne contaminants.

3.2 Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task being performed. The following diagram outlines a logical workflow for PPE selection.

Caption: PPE selection workflow based on the physical form of the compound.

-

Eye Protection: Wear safety glasses with side shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[9][13]

-

Skin Protection: A standard laboratory coat should be worn. Nitrile rubber gloves are recommended to prevent skin contact and, crucially, to avoid contaminating the high-purity compound.[9][14]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not required. If dust is generated in a poorly ventilated area, a NIOSH-approved particulate respirator should be used.[13]

Section 4: Storage and Transport

Proper storage is vital for maintaining the long-term stability and integrity of Urea-¹³C,¹⁵N₂.

-